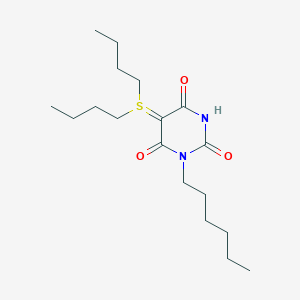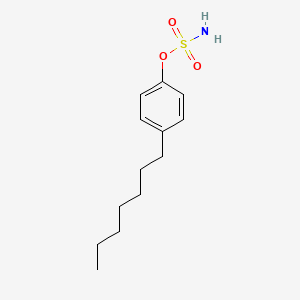
4-Heptylphenyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptylphenyl sulfamate is an organosulfate compound with the molecular formula C13H21NO3S It is characterized by a heptyl group attached to a phenyl ring, which is further bonded to a sulfamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-heptylphenyl sulfamate typically involves the reaction of 4-heptylphenol with sulfamoyl chloride under mild phase-transfer conditions. This method ensures high yields and shorter reaction times. The reaction can be represented as follows:
4-Heptylphenol+Sulfamoyl chloride→4-Heptylphenyl sulfamate
The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptylphenyl sulfamate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form 4-heptylphenol and sulfamic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or hydroxide ions are common reagents.
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products:
Hydrolysis: 4-Heptylphenol and sulfamic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Heptylphenyl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfate compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfamate-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-heptylphenyl sulfamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamate group is crucial for this inhibitory action as it can form strong interactions with the enzyme’s active site residues.
Comparación Con Compuestos Similares
- Phenyl sulfamate
- Benzyl sulfamate
- 4-Methylphenyl sulfamate
Comparison: 4-Heptylphenyl sulfamate is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications where hydrophobic interactions are essential. In contrast, phenyl sulfamate and benzyl sulfamate lack this hydrophobic tail, making them less effective in such applications.
Propiedades
Número CAS |
921201-36-7 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
(4-heptylphenyl) sulfamate |
InChI |
InChI=1S/C13H21NO3S/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)17-18(14,15)16/h8-11H,2-7H2,1H3,(H2,14,15,16) |
Clave InChI |
HXIZGMIJTGRTNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
silane](/img/structure/B12619079.png)
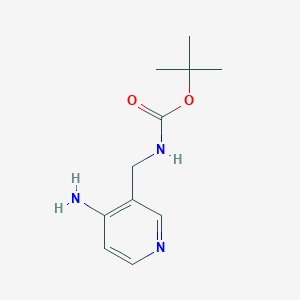
![1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine](/img/structure/B12619091.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
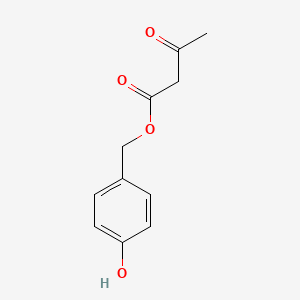
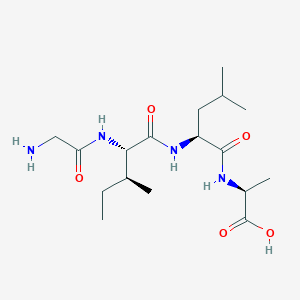

![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)
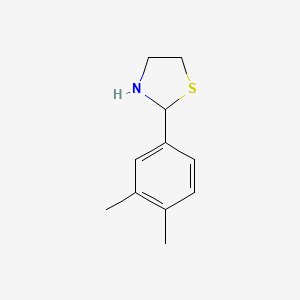
![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
